tert-Butyl (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate tert-Butyl (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13763596
InChI: InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-9-8-10-6-4-5-7-11(10)16-13(12)18/h4-7,12H,8-9H2,1-3H3,(H,16,18)(H,17,19)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1=O
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol

tert-Butyl (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate

CAS No.:

Cat. No.: VC13763596

Molecular Formula: C15H20N2O3

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate -

Specification

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
IUPAC Name tert-butyl N-[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]carbamate
Standard InChI InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-9-8-10-6-4-5-7-11(10)16-13(12)18/h4-7,12H,8-9H2,1-3H3,(H,16,18)(H,17,19)/t12-/m0/s1
Standard InChI Key KMQMLZIXVMSMOI-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CCC2=CC=CC=C2NC1=O
SMILES CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1=O
Canonical SMILES CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzo[b]azepine core fused to a benzene ring, with a carbamate group at the 3-position and an S-configuration stereocenter. Its IUPAC name is tert-butyl N-[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]carbamate, reflecting the tert-butyl ester and the lactam functionality (2-oxo group) . The molecular formula is C₁₅H₂₀N₂O₃, with a molecular weight of 276.33 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₀N₂O₃PubChem
Molecular Weight276.33 g/molPubChem
Boiling Point472.45°C (estimated)Chemsrc
Density1.175 g/cm³Chemsrc
SMILESCC(C)(C)OC(=O)N[C@H]1CCC2=CC=CC=C2NC1=OPubChem

The tert-butyl group enhances steric bulk, influencing solubility and metabolic stability, while the carbamate moiety offers hydrolytic stability under physiological conditions.

Spectroscopic Characterization

  • NMR: The ¹H NMR spectrum exhibits signals for the aromatic protons (δ 6.8–7.3 ppm), methyl groups of the tert-butyl moiety (δ 1.2–1.4 ppm), and carbamate NH (δ 5.1–5.3 ppm).

  • IR: Stretching vibrations at ~1700 cm⁻¹ (C=O of lactam and carbamate) and ~1250 cm⁻¹ (C-O of carbamate) confirm functional groups.

Synthesis and Characterization

Synthetic Strategies

The synthesis typically employs a protecting group strategy, where the tert-butyl carbamate group is introduced to shield the amine during subsequent reactions. A common route involves:

  • Ring Formation: Cyclization of a linear precursor (e.g., γ-amino acid derivatives) via intramolecular amidation.

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

Example Pathway:

  • Starting Material: (S)-3-Amino-1,2,3,4-tetrahydrobenzo[b]azepin-2-one.

  • Boc Protection:

    (S)-3-Amino intermediate+Boc2OBasetert-Butyl carbamate product\text{(S)-3-Amino intermediate} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl carbamate product}

    Yields range from 60–75% under optimized conditions.

Enantioselective Synthesis

Chiral resolution or asymmetric catalysis ensures the S-configuration. Enzymatic desymmetrization or use of Evans auxiliaries has been reported for related benzoazepines .

ParameterValueMethod
LogP2.8XLOGP3
Solubility (Water)0.176 mg/mLESOL
CYP450 InhibitionLowSwissADME

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound serves as a precursor for:

  • Protease Inhibitors: Analogous structures are used in HIV-1 protease inhibitors .

  • Antidepressants: Functionalization at the 3-position yields serotonin reuptake inhibitors .

Prodrug Development

Carbamate groups enable controlled release of active amines via enzymatic hydrolysis, improving oral bioavailability.

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